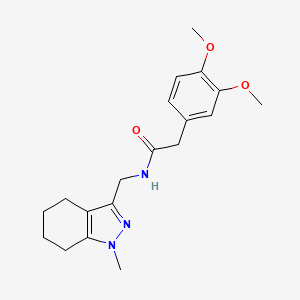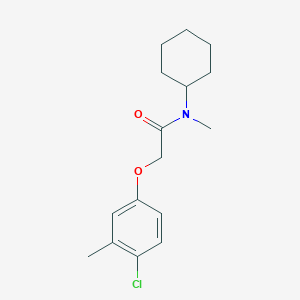
2-(3,4-二甲氧基苯基)-N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multistep reactions, as seen in the synthesis of a novel compound derived from indibulin and combretastatin scaffolds, which are known anti-mitotic agents . This suggests that the synthesis of the compound may also involve a complex, multistep process, potentially including the formation of heterocyclic structures and the attachment of various functional groups to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their physical and chemical properties. For instance, the conformation of the N—H bond in relation to other substituents on the aromatic ring can affect the overall molecular conformation, as observed in "2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide" . This implies that the molecular structure of "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" would also be crucial in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of silaheterocyclic compounds and their subsequent hydrolysis to form silanols, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . This indicates that the compound may also undergo reactions that lead to the formation of heterocycles or other derivatives, depending on the reacting agents and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, intermolecular hydrogen bonding can lead to the formation of infinite chains along certain crystallographic axes, as seen in "2-Chloro-N-(2,4-dimethylphenyl)acetamide" . The presence of various substituents such as methyl, methoxy, and chloro groups can also affect properties like solubility, melting point, and reactivity. The compound "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" would likely exhibit unique properties due to its specific functional groups and molecular conformation.
科学研究应用
合成和化学转化
氧化自由基环化
一项研究描述了Mn(III)/Cu(II)介导的α-(甲硫代)乙酰胺的氧化自由基环化,生成红木烷。该过程包括在Cu(OAc)2存在下用Mn(OAc)3处理N-[2-(3,4-二甲氧基苯基)乙基]-α-(甲硫代)乙酰胺,展示了该化合物在合成复杂的红木烷结构中的效用,可能为药物或天然产物合成的新的合成途径提供见解 (Shiho Chikaoka 等,2003).
环化成 (±)-Crispine A
另一项研究展示了从密切相关的化合物出发,通过酰亚胺离子环化,轻松地三步合成 (±)-Crispine A,突显了在合成具有潜在治疗性质的复杂有机分子方面的工艺进步 (F. King,2007).
硅烷化和杂环形成
对N-(2-羟基苯基)乙酰胺用甲基(有机基)二氯硅烷进行硅烷化的研究导致苯并恶唑硅烷的形成,表明该化合物与开发硅杂环结构有关。这可能对创建具有独特性质的材料或作为药物合成中的中间体产生影响 (N. Lazareva 等,2017).
抗肿瘤活性和分子对接
合成了一系列新的 3-苄基取代-4(3H)-喹唑啉酮,其结构基序与所讨论的化合物相似,并评估了它们的抗肿瘤活性。该研究证明了该化合物作为开发新的抗肿瘤剂的支架的潜力,分子对接研究提供了对其作用机制的见解 (Ibrahim A. Al-Suwaidan 等,2016).
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22-16-7-5-4-6-14(16)15(21-22)12-20-19(23)11-13-8-9-17(24-2)18(10-13)25-3/h8-10H,4-7,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGLYNHTOPHVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)
![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)
![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)